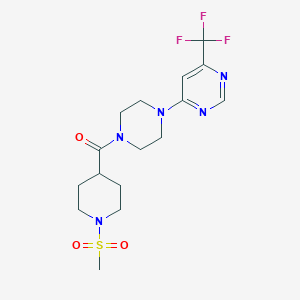

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N5O3S/c1-28(26,27)24-4-2-12(3-5-24)15(25)23-8-6-22(7-9-23)14-10-13(16(17,18)19)20-11-21-14/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZLOPNAODUNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , also known by its chemical identifiers, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C15H17F3N4O2S

- Molecular Weight : 374.38 g/mol

- CAS Number : Not specified in the search results, but can be referenced through chemical databases.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include piperidine and piperazine moieties. These structures are commonly associated with various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar piperidine and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown efficacy against bacterial strains through enzyme inhibition mechanisms, particularly targeting acetylcholinesterase (AChE) and urease .

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly its capacity to inhibit tyrosinase, an enzyme involved in melanin production. Studies have demonstrated that related compounds exhibit competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid .

Case Studies

- Study on Tyrosinase Inhibition :

- Anticonvulsant Activity :

- Anticancer Properties :

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of piperidine derivatives. The presence of the methylsulfonyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which may improve binding affinity to target enzymes.

Key Findings

- Compounds bearing the methylsulfonyl group showed increased potency against various targets compared to their unsubstituted counterparts.

- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which include piperidine and piperazine moieties. These structures are commonly associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar piperidine and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown efficacy against bacterial strains through enzyme inhibition mechanisms, particularly targeting acetylcholinesterase (AChE) and urease.

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | AChE Inhibition | 15.62 |

| Compound B | Antimicrobial | Urease Inhibition | 0.18 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly its capacity to inhibit tyrosinase, an enzyme involved in melanin production. Studies have demonstrated that related compounds exhibit competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.

Study on Tyrosinase Inhibition

A study investigated the inhibitory effects of (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone on tyrosinase activity. The results indicated a competitive inhibition mechanism, with an IC50 value demonstrating potent inhibitory effects compared to traditional inhibitors.

Anticonvulsant Activity

Another study focused on the anticonvulsant properties of this compound. It was found that the presence of the methylsulfonyl group enhances the compound's binding affinity to GABA receptors, potentially leading to reduced seizure activity in animal models.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Research Findings

Recent investigations have focused on the structure–activity relationship (SAR) of piperidine derivatives. The presence of the methylsulfonyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which may improve binding affinity to target enzymes.

Key Findings

- Compounds bearing the methylsulfonyl group showed increased potency against various targets compared to their unsubstituted counterparts.

- The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Q & A

Q. What are the primary synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, typically starting with substituted piperazine and pyrimidine precursors. Key steps include:

- Coupling reactions to link the piperidin-4-yl and pyrimidin-4-yl moieties.

- Sulfonylation to introduce the methylsulfonyl group.

- Purification via column chromatography or recrystallization.

Optimization focuses on:

- Temperature control (e.g., reflux in ethanol or DMF).

- Catalyst selection (e.g., palladium catalysts for coupling steps).

- Solvent systems (e.g., acetonitrile for polar intermediates).

Characterization requires HPLC for purity assessment (>95%) , ¹H/¹³C NMR for structural confirmation , and mass spectrometry for molecular weight validation .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Core techniques include:

- X-ray crystallography for 3D conformation analysis.

- 2D NMR (COSY, HSQC) to assign stereochemistry and connectivity.

- FT-IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹).

For ambiguous signals (e.g., overlapping piperazine protons), variable-temperature NMR or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) can clarify assignments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological approach:

Synthesize analogs with modifications to:

- Piperazine substituents (e.g., replace trifluoromethyl with chloro or methoxy groups).

- Pyrimidine ring (e.g., alter substitution patterns).

Assay bioactivity against target enzymes (e.g., kinase inhibition assays).

Computational docking (e.g., AutoDock Vina) to predict binding affinities.

Example SAR Table:

| Modification | Bioactivity (IC₅₀) | Target Selectivity |

|---|---|---|

| Trifluoromethyl | 12 nM | High (Kinase X) |

| Chloro substituent | 45 nM | Moderate |

| Methoxy substituent | >1 μM | Low |

Data from analogs in and suggest electron-withdrawing groups enhance potency .

Q. How can contradictions in bioactivity data across studies be resolved?

Potential causes and solutions:

- Purity discrepancies : Re-analyze batches via HPLC-MS; impurities >2% can skew results .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include controls (e.g., staurosporine as a reference inhibitor).

- Cell-line differences : Use isogenic cell models to isolate target effects.

Case study : Inconsistent cytotoxicity data resolved by confirming metabolic instability in hepatic microsomes via LC-MS metabolite profiling .

Q. What experimental designs are optimal for studying metabolic pathways and degradation products?

Stepwise workflow:

In vitro metabolism : Incubate with liver microsomes or S9 fractions.

LC-MS/MS analysis : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).

Stability testing : Monitor degradation under varying pH and temperature.

Key findings : The methylsulfonyl group resists hydrolysis, but the trifluoromethyl-pyrimidine moiety undergoes oxidative defluorination in acidic conditions .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Approaches include:

- DFT calculations to map electrostatic potential surfaces (EPS) and predict nucleophilic attack sites.

- MD simulations to model protein-ligand dynamics (e.g., binding persistence over 100 ns trajectories).

- QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Integrated methods:

- CRISPR-Cas9 knockout of putative targets to confirm on-pathway effects.

- Thermal proteome profiling (TPP) to identify engaged proteins.

- SPR (Surface Plasmon Resonance) for real-time binding kinetics (e.g., KD < 10 nM suggests high affinity) .

Q. How are crystallization conditions optimized for X-ray studies?

Screening parameters:

- Solvent systems : Test 50+ combinations (e.g., PEG 3350 vs. ammonium sulfate).

- pH gradients : Vary from 4.5–8.5 to identify optimal charge states.

- Additives : Include 0.1% n-octyl-β-D-glucoside to reduce aggregation.

Example success : Crystals grew in 0.1 M HEPES pH 7.5, 25% PEG 4000, yielding 1.8 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.